molecular formula C17H21N3O2 B13947695 Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- CAS No. 53727-43-8

Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl-

Cat. No.: B13947695
CAS No.: 53727-43-8
M. Wt: 299.37 g/mol
InChI Key: OPBLJFCRIZKLIR-UHFFFAOYSA-N
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Description

Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the alkylation of uracil derivatives with allyl and ethyl groups under controlled conditions. The reaction often employs protective groups to ensure regioselectivity and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to achieve high yields and purity. The process may include steps such as recrystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the uracil ring .

Scientific Research Applications

Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or alter gene expression .

Comparison with Similar Compounds

Properties

CAS No.

53727-43-8

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

5-(dimethylamino)-6-ethyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C17H21N3O2/c1-5-12-19-14(6-2)15(18(3)4)16(21)20(17(19)22)13-10-8-7-9-11-13/h5,7-11H,1,6,12H2,2-4H3

InChI Key

OPBLJFCRIZKLIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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